1,2,3-トリメチルイミダゾリウムメチルサルフェート

説明

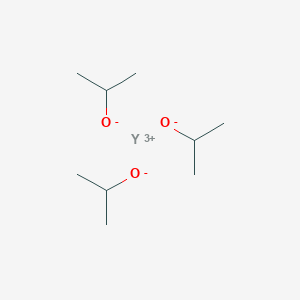

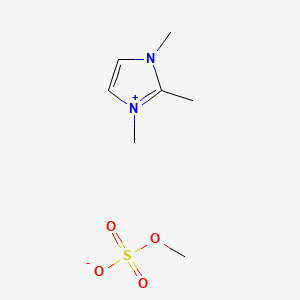

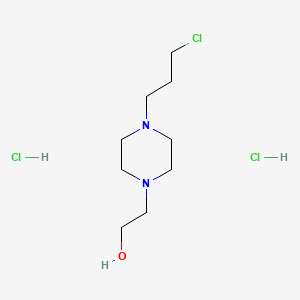

1,2,3-Trimethylimidazolium methyl sulfate is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,3-Trimethylimidazolium methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trimethylimidazolium methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属メッキ

この化合物は、金属メッキのプロセスで使用されます。 これは、物体の表面に薄い金属層を堆積させて、その外観と耐久性を向上させるのに役立ちます .

電気研磨

また、電気研磨にも使用されます。これは、金属表面を平滑化および研磨するプロセスです。 これは、ワークピースの表面から薄い材料層を除去することで実現されます .

金属再処理

1,2,3-トリメチルイミダゾリウムメチルサルフェートは、金属の再処理において重要な役割を果たします。 これは、スクラップや廃棄物から金属を回収および精製するのに役立ちます .

相間移動媒体

この化合物は、相間移動触媒として機能し、反応物を一方の相から別の相に移行させ、反応速度を向上させます .

バッテリーと燃料電池

エネルギー貯蔵と変換の分野では、この化合物はバッテリーと燃料電池に使用されています。 これは、エネルギー効率と貯蔵容量の向上に貢献します .

ナノマテリアル

これは、ナノマテリアルの合成と安定化に使用されます。 これらのナノマテリアルは、医学、電子機器、材料科学など、さまざまな分野で応用されています .

工業用溶媒

1,2,3-トリメチルイミダゾリウムメチルサルフェートは、幅広い物質を溶解できるため、工業用溶媒として使用されます .

酵素触媒

最後に、酵素触媒に使用されて、酵素触媒反応の速度を上げます。 これは、食品、医薬品、バイオ燃料などの業界で応用されています .

作用機序

Target of Action

It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.

Mode of Action

It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.

Biochemical Pathways

Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.

Result of Action

Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .

特性

IUPAC Name |

methyl sulfate;1,2,3-trimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUEIYYLHUEPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468886 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-12-6 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?

A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of 1,2,3-Trimethylimidazolium methyl sulfate. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)